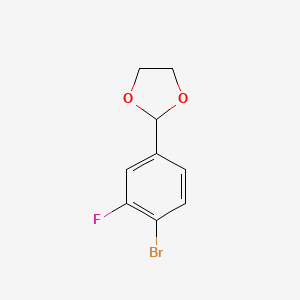
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Fluorescent Imines : Research conducted by García-Hernández and Gabbaï (2009) delved into the synthesis and properties of 2-(dimesitylboryl)benzylideneamines, which involved the lithiation of 2-(2-bromophenyl)-dioxolane. This study highlighted the potential of such compounds for emitting green fluorescence, indicative of their application in materials science and chemical sensing (García-Hernández & Gabbaï, 2009).
Polyfluorene Building Blocks : Fischer, Baier, and Mecking (2013) demonstrated the use of bromophenyl dioxolane derivatives in the creation of nanoparticles with enhanced brightness and tunable fluorescence emission. This research is significant for the development of advanced materials in optoelectronics and bioimaging (Fischer, Baier, & Mecking, 2013).
Regioselective Lithiations : A study by Porcs-Makkay and Simig (2009) focused on the regioselective lithiations of various dioxolane compounds, including derivatives similar to 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane. This research contributes to the understanding of chemical reactivity and selectivity in organic synthesis (Porcs-Makkay & Simig, 2009).
Material Science and Engineering
- Liquid Crystals with Enhanced Properties : Research by Chen et al. (2015) explored the use of 1,3-dioxolane derivatives in liquid crystals. The introduction of dioxolane as a terminal group significantly increased the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This has implications for the development of advanced liquid crystal displays and optical devices (Chen et al., 2015).
Advanced Organic Synthesis Techniques
- Synthesis of Functionalized Fullerenes : Haonan et al. (2014) demonstrated the efficient synthesis of fluorinated fullerene-fused 1,3-dioxolanes. This work is pivotal in advancing the field of fullerene chemistry, with potential applications in organic solar cells and nanotechnology (Haonan et al., 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMLGQOAQAXEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


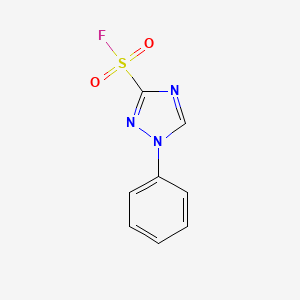

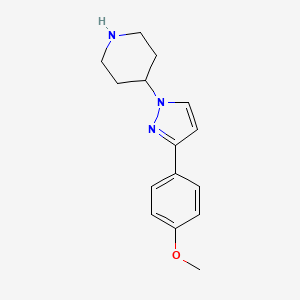
![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)
![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)
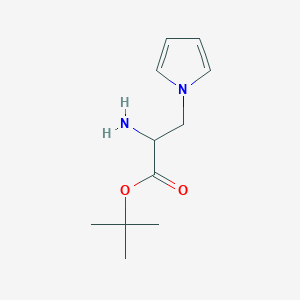
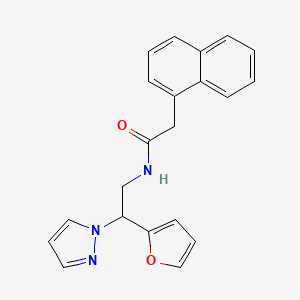
![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941118.png)
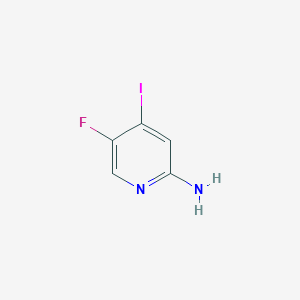
![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)
![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)
![4-oxo-4-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}butanamide](/img/structure/B2941128.png)